molecular formula C22H18N2S B2455586 2-(benzylthio)-1,5-diphenyl-1H-imidazole CAS No. 1207020-91-4

2-(benzylthio)-1,5-diphenyl-1H-imidazole

Cat. No.: B2455586
CAS No.: 1207020-91-4
M. Wt: 342.46
InChI Key: CXQSLKWZDBFZBC-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzylthio group and two phenyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1,5-diphenyl-1H-imidazole typically involves the reaction of 1,5-diphenyl-1H-imidazole with benzyl halides in the presence of a base. A common method includes:

    Starting Materials: 1,5-diphenyl-1H-imidazole and benzyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as acetone, with triethylamine as a base.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding 1,5-diphenyl-1H-imidazole.

    Substitution: The benzylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzylthio group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1,5-diphenyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)benzothiazole: Similar structure but with a benzothiazole ring instead of an imidazole ring.

    1-(Benzylthio)-2-phenylimidazole: Similar structure but with only one phenyl group.

    2-(Benzylthio)-1H-benzimidazole: Similar structure but with a benzimidazole ring.

Uniqueness

2-(Benzylthio)-1,5-diphenyl-1H-imidazole is unique due to the presence of two phenyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity. The combination of the benzylthio group and the imidazole ring also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-4-10-18(11-5-1)17-25-22-23-16-21(19-12-6-2-7-13-19)24(22)20-14-8-3-9-15-20/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQSLKWZDBFZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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